molecular formula C10H18N2 B8757750 1-(Prop-2-YN-1-YL)-4-(propan-2-YL)piperazine

1-(Prop-2-YN-1-YL)-4-(propan-2-YL)piperazine

Cat. No. B8757750
M. Wt: 166.26 g/mol
InChI Key: FEJYDTKOWHSZCE-UHFFFAOYSA-N
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Patent
US08343966B2

Procedure details

To a suspension of cesium carbonate (1 eq, 0.78 mmol, 0.254 g) in acetone (3 ml) is added 3-bromoprop-1-yne (80% in toluene) (1 eq, 0.78 mmol, 0.1 g) followed by 1-isopropylpiperazine (1 eq, 0.78 mmol, 0.073 ml). The reaction mixture is stirred for 4 hours at room temperature. The resulting suspension is filtered and the filtrate evaporated to afford the title compound; [M+H]+ 167.
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.073 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:8][C:9]#[CH:10].[CH:11]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([CH3:13])[CH3:12]>CC(C)=O>[CH:11]([N:14]1[CH2:19][CH2:18][N:17]([CH2:10][C:9]#[CH:8])[CH2:16][CH2:15]1)([CH3:13])[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.254 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
BrCC#C
Step Three
Name
Quantity
0.073 mL
Type
reactant
Smiles
C(C)(C)N1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.